

The Versatile Scaffold: 2-Cyanopyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyanopyridine-3-carboxylic acid

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An In-depth Guide to Application and Synthetic Protocols for Drug Discovery Professionals

Authored by a Senior Application Scientist

The pyridine ring, a ubiquitous motif in medicinal chemistry, owes its prevalence to a unique combination of properties: its aromatic nature, hydrogen bonding capabilities, and metabolic stability. Within the vast landscape of pyridine-based scaffolds, **2-Cyanopyridine-3-carboxylic acid** emerges as a particularly versatile and powerful building block for the construction of novel therapeutic agents. Its strategic placement of a cyano group and a carboxylic acid on adjacent positions of the pyridine ring provides a rich platform for a diverse array of chemical transformations, enabling the synthesis of complex heterocyclic systems with a wide range of biological activities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of **2-Cyanopyridine-3-carboxylic acid** in medicinal chemistry. We will delve into its role as a key synthetic intermediate, explore detailed protocols for its derivatization, and showcase its utility in the synthesis of biologically active molecules, including kinase inhibitors and other targeted therapies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

Property	Value	Source
IUPAC Name	2-cyanopyridine-3-carboxylic acid	PubChem[1][2]
CAS Number	73112-09-1	PubChem[1][2]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	PubChem[1][2]
Molecular Weight	148.12 g/mol	PubChem[1][2]
Appearance	White to off-white solid	ChemicalBook[3]
Melting Point	192-203 °C	ChemicalBook[3]
SMILES	<chem>C1=CC(=C(N=C1)C#N)C(=O)O</chem>	PubChem[1]

Spectroscopic Data: While a comprehensive set of spectra for this specific molecule is not readily available in public databases, typical spectroscopic features would include:

- ¹H NMR:** Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing cyano and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
- ¹³C NMR:** Resonances for the seven carbon atoms, including the characteristic signals for the nitrile carbon, the carboxyl carbon, and the carbons of the pyridine ring.
- IR Spectroscopy:** Characteristic absorption bands for the C≡N stretch (around 2230-2210 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the O-H stretch (a broad band in the region of 3300-2500 cm⁻¹).
- Mass Spectrometry:** A molecular ion peak corresponding to the molecular weight of the compound.

The Strategic Advantage in Drug Design

The unique arrangement of the cyano and carboxylic acid functionalities in **2-Cyanopyridine-3-carboxylic acid** offers several strategic advantages in medicinal chemistry:

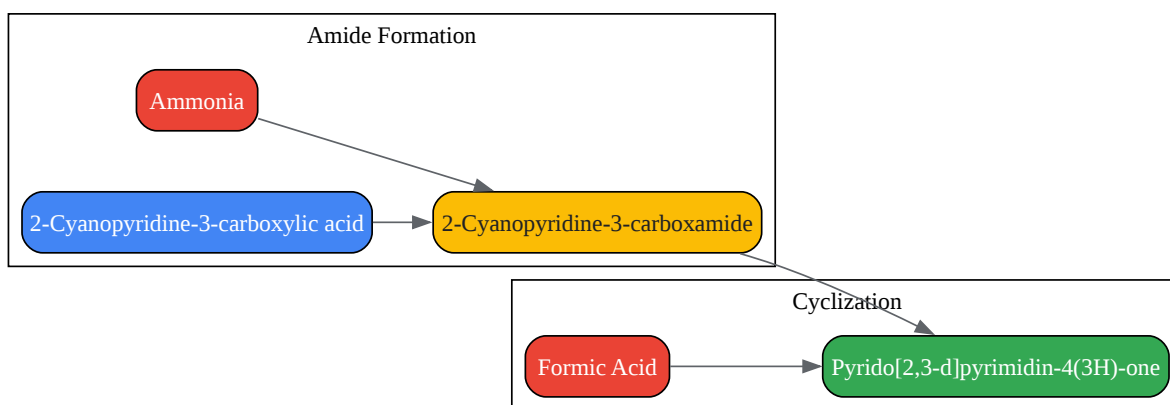
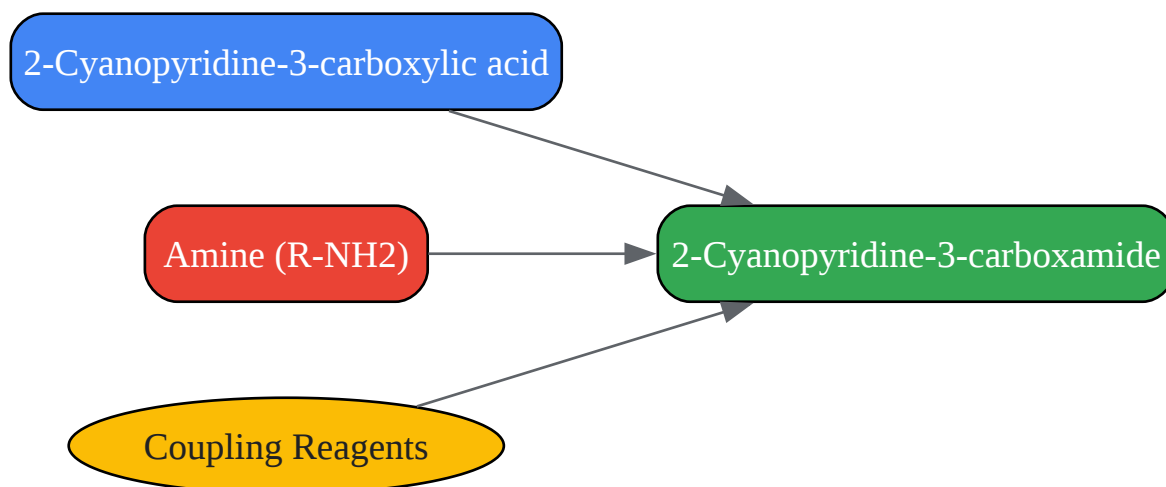
- **Dual Functionality for Diverse Transformations:** The presence of both an electrophilic nitrile and a nucleophilic/electrophilic carboxylic acid allows for a wide range of chemical modifications. This dual reactivity is key to its utility as a scaffold for building complex molecular architectures.^[1]
- **Gateway to Fused Heterocyclic Systems:** The adjacent positioning of the two functional groups facilitates intramolecular cyclization reactions, providing access to a variety of fused bicyclic and polycyclic heterocyclic systems.^{[3][4]} These rigidified structures are often sought after in drug design to enhance binding affinity and selectivity for biological targets.
- **Bioisosteric Potential:** The carboxylic acid group can be readily converted into various bioisosteres, such as amides, esters, and tetrazoles, to modulate physicochemical properties like acidity, lipophilicity, and metabolic stability. This allows for fine-tuning of the pharmacokinetic profile of a drug candidate.
- **Vector for Fragment-Based Drug Discovery (FBDD):** The molecule itself can serve as a valuable fragment in FBDD campaigns. The pyridine core provides a well-defined vector for interaction with protein targets, while the functional groups offer handles for fragment evolution and linking.

Application in the Synthesis of Bioactive Molecules

While direct examples of **2-Cyanopyridine-3-carboxylic acid** as a starting material for named drug candidates are not extensively documented in readily available literature, its structural motif is present in numerous patented compounds, particularly in the realm of kinase inhibitors. The following sections will detail synthetic strategies that leverage this versatile building block.

Synthesis of 2-Cyanopyridine-3-carboxamides: A Gateway to Bioactivity

The formation of an amide bond from the carboxylic acid functionality is one of the most common and important transformations in medicinal chemistry. The resulting 2-cyanopyridine-3-carboxamides are key intermediates and have shown a range of biological activities.



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- To cite this document: BenchChem. [The Versatile Scaffold: 2-Cyanopyridine-3-carboxylic Acid in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589902#application-of-2-cyanopyridine-3-carboxylic-acid-in-medicinal-chemistry]

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